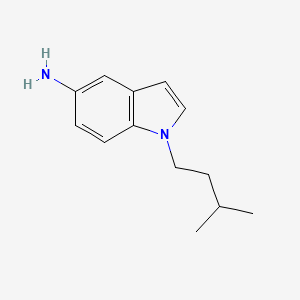

1-(3-methylbutyl)-1H-indol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-methylbutyl)-1H-indol-5-amine, also known as 5-IT, is a synthetic indole derivative that belongs to the family of designer drugs. It was first synthesized in 2012 and has since gained popularity in the recreational drug market due to its psychoactive effects. However, 5-IT has also garnered attention in the scientific community for its potential use in research and medicine.

科学的研究の応用

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a crucial intermediate in the preparation of premafloxacin, a veterinary antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its significance in pharmaceutical manufacturing (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Synthesis and Structural Evaluation of Indole and Gramine Derivatives

Research into the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives demonstrates the potential of 1-(3-methylbutyl)-1H-indol-5-amine in contributing to the development of new chemical entities with potential biological activities. The study's findings on the crystal structures and the hydrogen bonding interactions offer insights into the design of molecules with desired properties (Kukuljan, Kranjc, & Perdih, 2016).

Intramolecular Amination of Aryl Bromides

The utility of this compound extends to the synthesis of N-alkylated and N-arylated derivatives via Ullmann-type intramolecular arylamination. This process, facilitated by the CuI-K3PO4-DMF system, showcases the compound's versatility in organic synthesis, offering an efficient method under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

Analysis of Non-polar Heterocyclic Aromatic Amines

Research into the analysis of heterocyclic aromatic amines in food products has highlighted the importance of understanding the chemical properties and interactions of compounds like this compound. The development of new sample preparation procedures, such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, points to the ongoing need for analytical methods that can accurately detect and quantify such compounds in various matrices (Agudelo Mesa, Padró, & Reta, 2013).

Methylation using Dimethylcarbonate

The catalytic base tributylmethylammonium methylcarbonate has been used for clean N-methylation of indole with dimethylcarbonate, demonstrating the relevance of this compound in methylation reactions. This study underscores the compound's role in the synthesis of pharmaceutical intermediates, highlighting its importance in green chemistry and pharmaceutical manufacturing (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).

特性

IUPAC Name |

1-(3-methylbutyl)indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZKTHDDBOQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)